molecular formula C11H14O2 B2430043 3-(4-Methoxyphenyl)butanal CAS No. 160093-24-3

3-(4-Methoxyphenyl)butanal

Cat. No.: B2430043
CAS No.: 160093-24-3
M. Wt: 178.231
InChI Key: WXPHSQPAGVEDBR-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)butanal is an organic compound that belongs to the class of aromatic aldehydes It features a butanal chain attached to a methoxy-substituted phenyl ring

Scientific Research Applications

3-(4-Methoxyphenyl)butanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of “3-(4-Methoxyphenyl)butanal” is not specified in the search results. The mechanism of action usually refers to how a compound interacts in a biological system, which may not be applicable for this compound unless it’s used in a biological or pharmacological context .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)butanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxybenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 3-(4-Methoxyphenyl)butanoic acid. This process uses a metal catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures.

Types of Reactions:

    Oxidation: this compound can be oxidized to 3-(4-Methoxyphenyl)butanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 3-(4-Methoxyphenyl)butanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3-(4-Methoxyphenyl)butanoic acid.

    Reduction: 3-(4-Methoxyphenyl)butanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

    Benzaldehyde: Lacks the butanal chain and methoxy group, making it less complex.

    4-Methoxybenzaldehyde: Similar aromatic structure but lacks the butanal chain.

    3-(4-Hydroxyphenyl)butanal: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness: 3-(4-Methoxyphenyl)butanal is unique due to the presence of both the methoxy-substituted phenyl ring and the butanal chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)butanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(7-8-12)10-3-5-11(13-2)6-4-10/h3-6,8-9H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPHSQPAGVEDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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